molecular formula C20H15ClFN5OS B2934146 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872860-22-5

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2934146
CAS No.: 872860-22-5
M. Wt: 427.88
InChI Key: SPKOPVXAHKNYCP-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a pyrazolopyrimidine derivative characterized by a thioacetamide linker bridging a 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine core and a 4-fluorobenzyl group. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and kinase-inhibitory properties . The 4-chlorophenyl and 4-fluorobenzyl substituents likely enhance lipophilicity and target binding, while the thioether linkage may influence metabolic stability .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5OS/c21-14-3-7-16(8-4-14)27-19-17(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-1-5-15(22)6-2-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKOPVXAHKNYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21ClN6O3S
  • Molecular Weight : 460.94 g/mol

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often exhibit their biological activity through the inhibition of various kinases, particularly those involved in cancer progression and inflammatory pathways. The specific mechanism for this compound involves:

  • Inhibition of EGFR : Similar derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy due to its role in cell proliferation and survival .
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and nitric oxide production in activated microglia .

Biological Activity Studies

A variety of studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including those similar to the compound . Here are key findings:

StudyCompound TestedActivityIC50 Value
Xia et al. (2022)Pyrazolo derivativesAntitumor49.85 µM
Fan et al. (2022)Hydroxypropyl derivativesCytotoxicity against A549 cells0.95 nM
Recent Review (2022)Various pyrazolo compoundsCDK2 Inhibition25 nM

Case Studies

  • Anticancer Activity : In a study evaluating new derivatives for anticancer properties, compounds similar to this compound were found to induce significant apoptosis in cancer cell lines with IC50 values ranging from 0.30 nM to 49.85 µM depending on structural modifications and target specificity .
  • Neuroprotective Effects : Another study focused on neuroinflammation indicated that pyrazolo derivatives could significantly reduce nitric oxide levels and pro-inflammatory cytokines in microglial cells, suggesting a potential application in neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reaction TypeConditionsProduct FormedYield (%)Reference
Aromatic substitutionK₂CO₃/DMF, 80°C, 12h4-methoxyphenyl derivative58
Halogen exchangeCuI/1,10-phenanthroline, 120°C4-iodophenyl analog41

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Steric hindrance from the pyrazolo[3,4-d]pyrimidine system reduces substitution efficiency compared to simpler aryl chlorides.

Oxidation of Thioether Moiety

The sulfur atom in the thioether linkage undergoes predictable oxidation:

Oxidizing AgentConditionsProductOxidation StateReference
H₂O₂ (30%)AcOH, 50°C, 4hSulfoxide derivative+2
mCPBADCM, 0°C→RT, 2hSulfone derivative+4

Oxidation proceeds with complete chemoselectivity for the thioether group without affecting other functional groups . The sulfone derivative shows enhanced hydrogen-bonding capacity in crystallographic studies.

Hydrolysis Reactions

The acetamide group demonstrates pH-dependent hydrolysis characteristics:

ConditionReagentsProductHalf-life (h)Reference
Acidic6M HCl, refluxCarboxylic acid + 4-fluorobenzylamine1.2
Basic2M NaOH, 60°CCarboxylate salt + amine0.8
EnzymaticPorcine esterase, pH 7.4Partial hydrolysis to acid-amide24

Hydrolysis rates correlate with electron-withdrawing effects from the pyrazolo[3,4-d]pyrimidine system, which activates the amide carbonyl toward nucleophilic attack.

Ring-Modification Reactions

The pyrazolo[3,4-d]pyrimidine core participates in regioselective transformations:

ReactionReagentsPosition ModifiedProduct ApplicationReference
Electrophilic brominationBr₂/FeBr₃C6 of pyrimidine ringHalogenated analog
Reductive aminationNaBH₃CN, RNH₂N1 of pyrazole ringSecondary amine derivatives
Cross-couplingPd(PPh₃)₄, boronic acidsC7 of pyrimidine ringBiaryl derivatives

Density functional theory calculations predict preferential reactivity at the pyrimidine C6 position due to lower activation energies (ΔG‡ = 18.7 kcal/mol vs 22.4 kcal/mol for pyrazole positions).

Biological Alkylation Patterns

In vitro studies of structural analogs reveal metabolic transformation pathways:

Enzyme SystemPrimary SiteMajor MetaboliteActivity Retention (%)Reference
CYP3A4Fluorobenzyl methylHydroxymethyl derivative82
UGT1A1Pyrimidine N3Glucuronide conjugate<10

The fluorobenzyl group shows exceptional metabolic stability compared to non-fluorinated analogs (t₁/₂ = 6.7h vs 2.1h in human microsomes) .

This reaction profile enables rational design of derivatives with tailored physicochemical properties and biological activities. Recent advances in flow chemistry have improved yields for sulfoxidation (92%) and cross-coupling (78%) reactions through precise parameter control.

Comparison with Similar Compounds

Antitumor Activity

For example, derivatives like 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83, ) exhibit potent antiproliferative activity (mass: 571.2). The target compound’s 4-chlorophenyl and 4-fluorobenzyl groups may similarly enhance kinase inhibition or DNA intercalation .

Structure-Activity Relationships (SAR)

  • Chloro/Fluoro Substitutents : Improve binding to hydrophobic pockets in target proteins (e.g., kinases) and resist metabolic degradation .
  • Thioether Linkers : Increase stability compared to oxygen analogs but may reduce solubility .
  • Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidines (purine-like) vs. thienopyrimidines (planar, electron-rich) influence target selectivity .

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